molecular formula C15H23ClO B13160844 ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene

Cat. No.: B13160844
M. Wt: 254.79 g/mol
InChI Key: HSRMKQVRDMRGEZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons : A singlet at δ 7.25–7.30 ppm (5H, benzene ring).
  • Methylene Group Adjacent to Oxygen : A triplet at δ 3.70 ppm (2H, -OCH₂C6H5).
  • Pentyl Backbone Protons :
    • δ 1.45–1.60 ppm (2H, -CH₂- adjacent to ether oxygen).
    • δ 1.20–1.35 ppm (4H, -CH₂- groups in pentyl chain).
  • Chloromethyl Group : A doublet of doublets at δ 3.45 ppm (2H, -CH₂Cl).
  • Methyl Groups : Singlets at δ 1.10 ppm (6H, two -CH₃ groups).

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons : δ 128.5, 129.8, 132.0 ppm (benzene ring).
  • Ether Oxygen-Bearing Carbon : δ 70.2 ppm (-OCH₂-).
  • Chloromethyl Carbon : δ 45.8 ppm (-CH₂Cl).
  • Quaternary Carbons : δ 38.5 ppm (C3 with methyl groups).

Infrared (IR) and Raman Spectroscopy

IR Spectrum (cm⁻¹):

  • C-O-C Stretch : Strong absorption at 1100–1150 cm⁻¹ (ether linkage).
  • C-Cl Stretch : Medium intensity peak at 650–750 cm⁻¹ .
  • Aromatic C-H Stretch : Bands near 3050 cm⁻¹ .

Raman Spectrum :

  • Enhanced signals for symmetric vibrations, such as the C-Cl stretch at 700 cm⁻¹ and C-C aromatic ring modes near 1600 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

The mass spectrum exhibits a molecular ion peak at m/z 254.8 ([M]⁺), consistent with the molecular weight. Key fragments include:

  • m/z 219.8 : Loss of Cl (35.5 Da) from the chloromethyl group.
  • m/z 165.1 : Cleavage of the ether bond, retaining the benzene-containing fragment (-C₇H₇O).
  • m/z 91.0 : Tropylium ion (C₇H₇⁺), a common benzene-derived fragment.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[3-(chloromethyl)-3,4-dimethylpentoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-13(2)15(3,12-16)9-10-17-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3

InChI Key

HSRMKQVRDMRGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene typically involves the following steps:

    Preparation of 3-(Chloromethyl)-3,4-dimethylpentanol: This intermediate can be synthesized by chloromethylation of 3,4-dimethylpentanol using formaldehyde and hydrochloric acid.

    Etherification: The intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The target compound’s chloromethyl group enhances electrophilicity compared to non-halogenated analogs like 4-(benzyloxy)-3-phenethoxybenzaldehyde. This may increase its reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Biological Activity: Unlike 1,2-bis((3-methylbut-2-en-1-yl)oxy)benzene derivatives (melanogenesis inhibitors ), the target compound’s chlorinated structure may raise toxicity concerns, as benzene derivatives with halogen substituents are often associated with environmental or health risks .

Key Observations :

  • The absence of direct synthesis data for the target compound highlights a research gap. However, high yields (>89%) for structurally related ethers suggest that similar methodologies (e.g., base-catalyzed alkylation) could be viable .
  • The use of Cs₂CO₃ or NaH as a base in related syntheses indicates that steric hindrance in the target compound’s synthesis may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .

Biological Activity

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene is a chlorinated aromatic compound characterized by a complex structure that includes a benzene ring, a chloromethyl group, and a hydrophobic dimethylpentyl chain. Its unique chemical properties suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews available research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene indicates the presence of chlorine (Cl), oxygen (O), and a hydrocarbon chain, contributing to its reactivity and hydrophobic characteristics. The chloromethyl group enhances its potential for interaction with biological molecules, while the dimethylpentyl group may influence its solubility and permeability in biological systems.

Biological Activity Overview

Research into the biological activity of chlorinated aromatic compounds has highlighted several key areas:

  • Antimicrobial Properties : Chlorinated compounds are frequently noted for their antimicrobial activity. Studies have shown that they can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular membranes and metabolic processes.
  • Cytotoxicity : Preliminary investigations suggest that ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene may exhibit cytotoxic effects against certain tumor cell lines. This activity is often assessed using assays such as the MTT assay, which measures cell viability following exposure to the compound .

Antimicrobial Activity

A study focusing on chlorinated compounds indicated that they possess significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways. For instance, related compounds have demonstrated effectiveness against Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) reported at 1,000 μg/mL .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds on human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies typically involve measuring cell viability post-treatment with varying concentrations of the compound. The results have shown moderate cytotoxic activity, suggesting potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneC19H35ClO2Si2Contains silyl groups enhancing stability and reactivity
4-(Chloromethyl)benzonitrileC8H6ClNIncorporates a nitrile group which may alter reactivity and solubility
2-Chloro-1-(chloromethyl)-4-methylbenzeneC9H10Cl2Features multiple chlorine substituents affecting its chemical properties

These comparisons highlight how variations in functional groups can influence biological activity and reactivity profiles.

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